molecular formula C16H18BrN3O3 B2665664 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034518-19-7

2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2665664
CAS No.: 2034518-19-7
M. Wt: 380.242
InChI Key: YJTNDMKTGSLDBK-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and an oxane moiety

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe or tool compound in biological studies to investigate cellular processes or pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the 2-bromophenylacetamide: This can be achieved by reacting 2-bromobenzoyl chloride with acetamide under basic conditions.

    Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling of the oxadiazole and oxane moieties: This step involves the reaction of the oxadiazole derivative with an oxane-containing compound under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxane moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural changes.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the oxane moiety.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives of the bromophenyl group.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and bromophenyl group could play key roles in binding to these targets, while the oxane moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromophenyl)acetamide: Lacks the oxadiazole and oxane moieties, making it less complex.

    N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: Lacks the bromophenyl group, which may reduce its reactivity in certain reactions.

Uniqueness

2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential applications. The presence of the bromophenyl group, oxadiazole ring, and oxane moiety makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-(2-bromophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTNDMKTGSLDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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